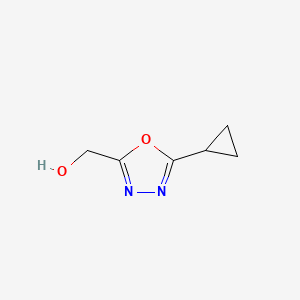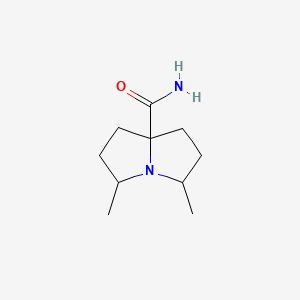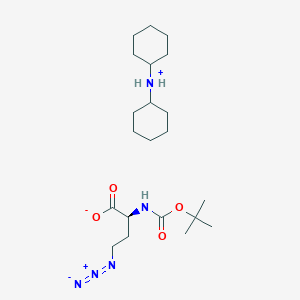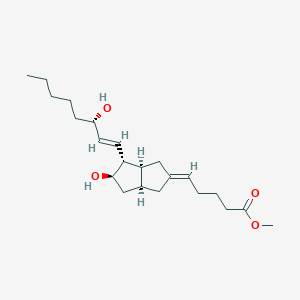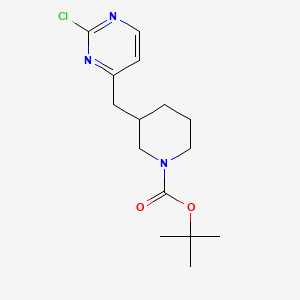
Tert-butyl 3-((2-chloropyrimidin-4-yl)methyl)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 3-((2-chloropyrimidin-4-yl)methyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a chloropyrimidine moiety. It is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((2-chloropyrimidin-4-yl)methyl)piperidine-1-carboxylate typically involves the reaction of 2-chloropyrimidine with a piperidine derivative. One common method includes the use of tert-butyl piperidine-1-carboxylate as a starting material, which undergoes nucleophilic substitution with 2-chloropyrimidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.
化学反应分析
Types of Reactions
Tert-butyl 3-((2-chloropyrimidin-4-yl)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloropyrimidine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The piperidine ring can be subjected to oxidation or reduction reactions, leading to the formation of different piperidine derivatives.
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild to moderate temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products
The major products formed from these reactions include substituted pyrimidines, oxidized or reduced piperidine derivatives, and carboxylic acids.
科学研究应用
Tert-butyl 3-((2-chloropyrimidin-4-yl)methyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound can be employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including its role in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and fine chemicals.
作用机制
The mechanism of action of tert-butyl 3-((2-chloropyrimidin-4-yl)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyrimidine moiety can bind to active sites of enzymes, inhibiting their activity. The piperidine ring may also interact with receptor proteins, modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development for targeted protein degradation.
Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: Known for its unique three-dimensional profile and physicochemical properties useful in drug discovery.
Uniqueness
Tert-butyl 3-((2-chloropyrimidin-4-yl)methyl)piperidine-1-carboxylate is unique due to the presence of the chloropyrimidine moiety, which imparts distinct reactivity and binding properties. This makes it a valuable compound in the synthesis of novel pharmaceuticals and in the study of enzyme inhibition and receptor modulation.
属性
IUPAC Name |
tert-butyl 3-[(2-chloropyrimidin-4-yl)methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O2/c1-15(2,3)21-14(20)19-8-4-5-11(10-19)9-12-6-7-17-13(16)18-12/h6-7,11H,4-5,8-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZPKPBEDMEWCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CC2=NC(=NC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

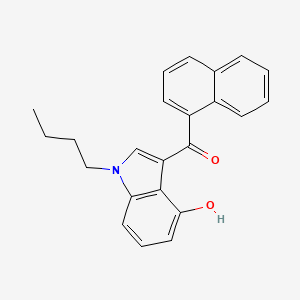
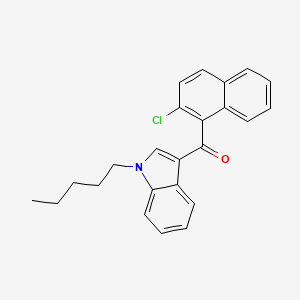
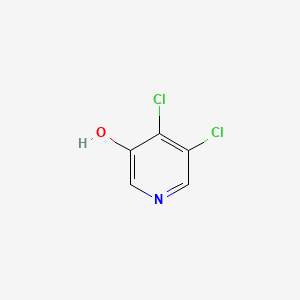
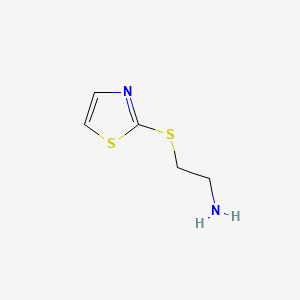
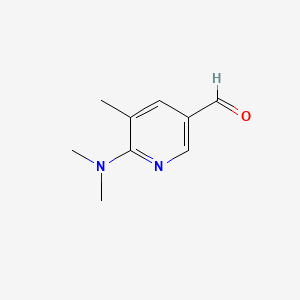
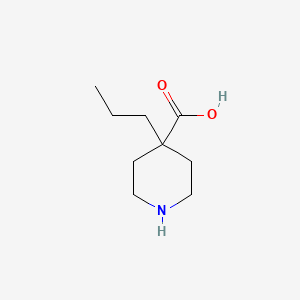
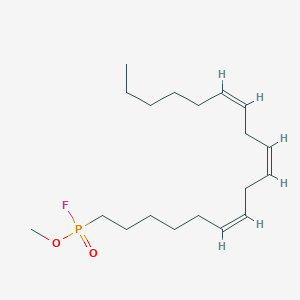
![5-((1H-1,2,4-Triazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B594014.png)
